molecular formula C16H13ClN2O2 B12717462 2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid CAS No. 81265-63-6

2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid

Cat. No.: B12717462
CAS No.: 81265-63-6
M. Wt: 300.74 g/mol
InChI Key: VVZGTEDAMMASIU-UHFFFAOYSA-N
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Description

2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid can be achieved through several synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to synthesize indazole derivatives . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.

Chemical Reactions Analysis

2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which plays a role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound may also interact with other molecular targets, contributing to its anti-inflammatory and antibacterial effects.

Comparison with Similar Compounds

2-(p-(6-Chloro-2H-indazol-2-yl)phenyl)propionic acid can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and development.

Properties

CAS No.

81265-63-6

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-[4-(6-chloroindazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C16H13ClN2O2/c1-10(16(20)21)11-3-6-14(7-4-11)19-9-12-2-5-13(17)8-15(12)18-19/h2-10H,1H3,(H,20,21)

InChI Key

VVZGTEDAMMASIU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=C3C=CC(=CC3=N2)Cl)C(=O)O

Origin of Product

United States

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